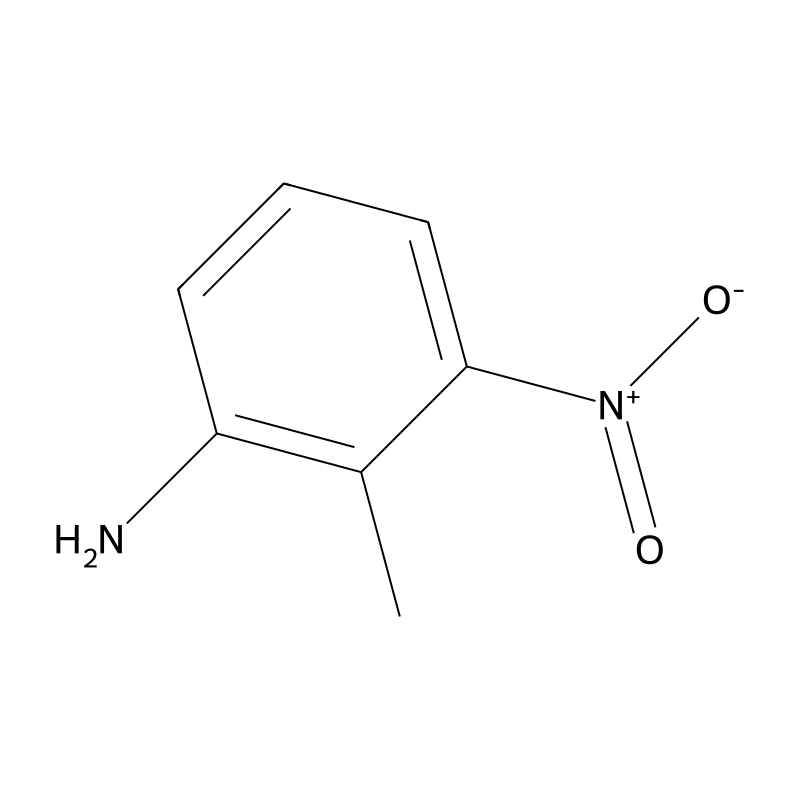2-Methyl-3-nitroaniline

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Biodegradation Studies:
One area of research involving 2-Methyl-3-nitroaniline (also known as 2-Amino-6-nitrotoluene) focuses on its biodegradation by microorganisms. Scientists have used it as a standard compound to evaluate the potential of various indigenous microorganisms to degrade nitroaromatic compounds []. These studies help researchers understand the natural processes that break down these potentially harmful chemicals in the environment.
2-Methyl-3-nitroaniline is an organic compound with the molecular formula and a molecular weight of approximately 152.15 g/mol. It is characterized by its yellow crystalline structure, which can appear as rhombic needles or a bright yellow powder. The compound is primarily known for its nitro and amino functional groups, making it a significant intermediate in various chemical syntheses .
2-Methyl-3-nitroaniline is a suspected irritant and may cause skin and eye irritation. It is also a potential fire hazard due to the presence of the nitro group [5].
Here are the citations used:
- [1] Biosynth. (n.d.). 2-Methyl-3-nitroaniline | 603-83-8.
- [2] Sigma-Aldrich. (n.d.). 2-Methyl-3-nitroaniline 97% 603-83-8.
- [3] Klein, J. (2009). Organic Chemistry (2nd ed.). John Wiley & Sons. [Not directly cited but contains relevant background information on aromatic nitro compounds]
- [4] Silverthorn, W. E. (2014). The Silverthorn Textbook of Human Physiology (7th ed.). Pearson Education Limited. [Not directly cited but contains relevant background information on diazonium salts]
- [5] Sigma-Aldrich. (n.d.). Safety Data Sheet for 2-Methyl-3-nitroaniline. Sigma-Aldrich [Accessible through Sigma-Aldrich website upon product search]
- Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitutions at the aromatic ring.
- Reduction Reactions: It can be reduced to form 2-methyl-3-aminophenol, which has applications in dye manufacturing.
- Acylation Reactions: The amino group can undergo acylation to produce amides, which are useful in the synthesis of pharmaceuticals .
The biological activity of 2-methyl-3-nitroaniline has been studied in various contexts:
- Toxicity: Exposure to this compound can lead to skin and eye irritation. It may also pose risks through inhalation or skin absorption, with potential chronic effects from prolonged exposure .
- Antimicrobial Properties: Some studies suggest that derivatives of 2-methyl-3-nitroaniline exhibit antimicrobial activity, making them candidates for further research in medicinal chemistry .
Several methods exist for synthesizing 2-methyl-3-nitroaniline:
- Nitration of Toluene: Toluene is nitrated using a mixture of nitric and sulfuric acids to introduce the nitro group, followed by amination.
- Reaction of Picric Acid: This compound can be synthesized by reacting picric acid with hydroxide solution and nitrous acid, which introduces the amino group while modifying the nitro group .
- Reduction of Nitro Compounds: Starting from nitrotoluene derivatives, reduction processes can yield 2-methyl-3-nitroaniline.
2-Methyl-3-nitroaniline finds applications in various fields:
- Dye Manufacturing: It serves as an intermediate in the production of azo dyes and other coloring agents.
- Pharmaceuticals: Its derivatives are explored for potential therapeutic uses due to their biological activities.
- Chemical Research: Used as a reagent in organic synthesis and analytical chemistry .
Interaction studies involving 2-methyl-3-nitroaniline focus on its reactivity with various chemicals:
- Reactivity with Acids and Oxidizers: The compound is incompatible with strong acids and oxidizing agents, which could lead to hazardous reactions.
- Biochemical Interactions: Research indicates that its derivatives may interact with biological targets, influencing their pharmacological profiles .
Several compounds share structural similarities with 2-methyl-3-nitroaniline. Here are some notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 2-Amino-5-nitrotoluene | Contains an amino group and nitro group | Often used in dye synthesis |
| 4-Methyl-2-nitroaniline | Nitro group at a different position | Exhibits different reactivity patterns |
| 3-Nitroaniline | Lacks the methyl substitution on the ring | More commonly used in industrial applications |
Uniqueness of 2-Methyl-3-Nitroaniline
What sets 2-methyl-3-nitroaniline apart is its specific positioning of the methyl and nitro groups, which influences its chemical reactivity and biological activity compared to its analogs. This unique arrangement allows for distinct synthetic pathways and applications in dye chemistry and pharmaceuticals .
Physical Description
XLogP3
Boiling Point
305.0 °C
Melting Point
92.0 °C
GHS Hazard Statements
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H373 (97.87%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms



Acute Toxic;Health Hazard;Environmental Hazard








